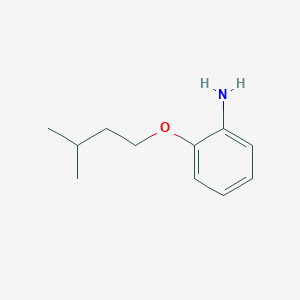
2-(3-Methylbutoxy)aniline
Overview
Description
2-(3-Methylbutoxy)aniline is an organic compound with the CAS Number: 111299-83-3 . It has a molecular weight of 179.26 and is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(isopentyloxy)aniline . The InChI Code is 1S/C11H17NO/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-6,9H,7-8,12H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
2-(3-Methylbutoxy)aniline has been used in various scientific research applications. In organic chemistry, it is used as a starting material for the synthesis of other compounds. In biochemistry, it has been used as a substrate for the study of enzyme-catalyzed reactions. In pharmacology, it has been used as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(3-Methylbutoxy)aniline is not fully understood. However, it is known to act as a weak base and can form salts with acids. It is also known to interact with biological molecules, such as enzymes and receptors, and can affect their activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-Methylbutoxy)aniline in lab experiments is its availability and relatively low cost. It is also stable under normal laboratory conditions and can be easily synthesized. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 2-(3-Methylbutoxy)aniline. One direction is the development of new compounds based on its structure for use as drugs or other applications. Another direction is the study of its interactions with biological molecules, such as enzymes and receptors, to better understand its mechanism of action. Additionally, the study of its effects on human health and disease could provide valuable insights into its potential therapeutic uses.
Conclusion
In conclusion, this compound is a chemical compound with unique properties that has been used in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and a better understanding of its potential therapeutic uses.
Safety and Hazards
properties
IUPAC Name |
2-(3-methylbutoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-6,9H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLASXHHVDQFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




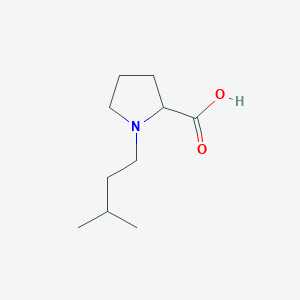
![N-[2-(4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3375520.png)
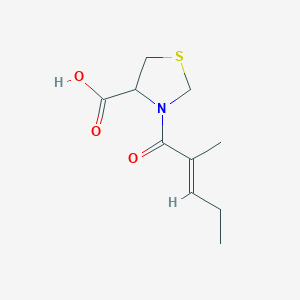
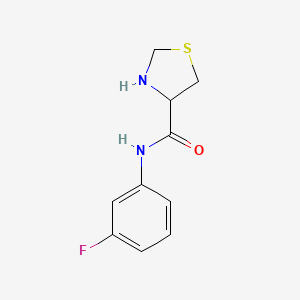
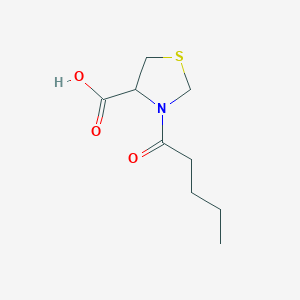
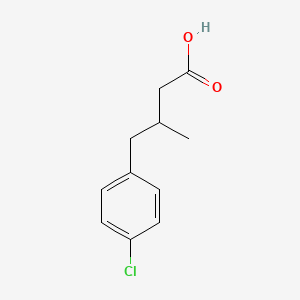

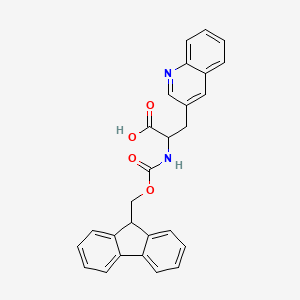
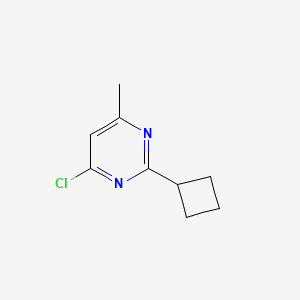
![4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B3375572.png)

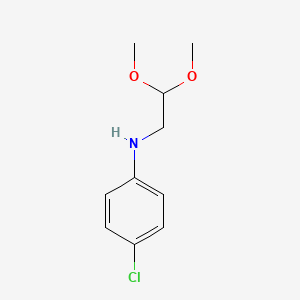
![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B3375598.png)